molecular formula C11H11N3O2S B3322193 Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1426671-42-2

Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3322193
CAS No.: 1426671-42-2
M. Wt: 249.29 g/mol
InChI Key: QBLGEYCOQTYDPB-UHFFFAOYSA-N
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Description

Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1426671-42-2) is a chemical compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities. This specific derivative is characterized by a carbamothioyl substituent, a functional group of significant interest in drug discovery for its potential to modulate biological activity and pharmacokinetic properties. Researchers are actively exploring compounds with the imidazo[1,2-a]pyridine-3-carboxylate core for various therapeutic applications. Recent scientific literature highlights that this core structure is a promising pharmacophore for developing novel anti-bacterial agents. For instance, closely related analogues have been identified as narrow-spectrum inhibitors that target the essential cell division protein FtsZ in Streptococcus pneumoniae , showcasing the potential of this chemical series in addressing antibiotic resistance . Furthermore, other derivatives bearing the imidazo[1,2-a]pyridine-3-carboxylate structure have demonstrated potent in vivo antimicrobial activity against pathogens like Mycobacterium avium , indicating the broader utility of this scaffold in infectious disease research . As such, this compound serves as a valuable synthetic intermediate and building block for medicinal chemists. It can be utilized in the synthesis and exploration of new chemical entities for antibacterial, anticancer, and other therapeutic programs, helping to elucidate structure-activity relationships and optimize lead compounds. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-11(15)8-5-13-9-4-3-7(10(12)17)6-14(8)9/h3-6H,2H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLGEYCOQTYDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140301
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426671-42-2
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426671-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditionsThe reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using aqueous solvents and minimizing waste, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate. Research indicates that compounds within this class exhibit potent activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis and Streptococcus pneumoniae.

  • Mycobacterium tuberculosis : A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and demonstrated that some compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against M. tuberculosis . This suggests that this compound could be developed into an effective anti-TB agent.
  • Streptococcus pneumoniae : Another study identified a derivative that specifically inhibited the FtsZ protein in S. pneumoniae, indicating that this compound may also serve as a narrow-spectrum antibiotic targeting bacterial cell division .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Imidazopyridine Core : This is achieved through cyclization reactions involving appropriate amino acids and pyridine derivatives.
  • Introduction of the Carbamothioyl Group : This step often employs thioketones or thioacids to introduce the carbamothioyl functionality onto the imidazopyridine scaffold.

Case Studies and Research Findings

StudyCompoundTargetFindings
Imidazo[1,2-a]pyridine-3-carboxamide seriesMycobacterium tuberculosisCompounds showed MICs ≤ 0.006 μM; promising for TB treatment.
Derivative targeting FtsZStreptococcus pneumoniaeIdentified as a narrow-spectrum antibiotic with specific inhibitory action on bacterial cell division.

These case studies underscore the potential of this compound in drug development pipelines aimed at combating resistant bacterial infections.

Mechanism of Action

The mechanism of action of Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cellular processes. The carbamothioyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with DNA or RNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The imidazo[1,2-a]pyridine scaffold allows diverse substitutions at positions 2, 5, 6, 7, and 6. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate –CO₂Et (3), –C(=S)NH₂ (6) C₁₁H₁₁N₃O₂S 253.29 Carbamothioyl group enhances reactivity for thiourea-like chemistry .
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) –CO₂Et (3), –CH₃ (5) C₁₁H₁₂N₂O₂ 204.23 Methyl group stabilizes ring; reacts regioselectively with NCS .
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate –CO₂Et (3), –Cl (6), –Ph (2) C₁₇H₁₅ClN₂O₂ 314.77 Chlorine and phenyl groups increase lipophilicity; used in safety studies .
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate –CO₂Et (3), –Br (6) C₁₀H₉BrN₂O₂ 269.10 Bromine enhances electrophilicity for cross-coupling reactions .
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) –CO₂Et (3), –CH₂Cl (5) C₁₁H₁₁ClN₂O₂ 238.67 Chloromethyl group enables further functionalization .

Spectroscopic and Physical Data

  • NMR Analysis : this compound is expected to show distinct ¹H NMR signals for the –NH₂ group (~δ 7.5–8.5 ppm) and a thiocarbonyl carbon at ~δ 180–190 ppm in ¹³C NMR. This contrasts with analogs like ethyl 2-methyl-7-phenylimidazo[1,2-a]pyridine-3-carboxylate, where aromatic protons dominate the δ 7.0–8.5 ppm region .

Biological Activity

Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H12N4O2S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 252.30 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents; specific solubility data not available

Antibacterial Activity

Recent studies have highlighted the antibacterial activity of compounds with imidazo[1,2-a]pyridine cores, particularly against Streptococcus pneumoniae . This pathogen is known for its rapid development of antibiotic resistance, making the discovery of new antibacterial agents critical.

The proposed mechanism for the antibacterial activity of this compound involves the inhibition of the FtsZ protein , a key player in bacterial cell division. This inhibition leads to the disruption of cell division processes in bacteria, ultimately resulting in bacterial death.

Case Studies and Experimental Data

  • Study on Antibacterial Efficacy:
    • A study screened various imidazo[1,2-a]pyridine derivatives for their ability to inhibit FtsZ . This compound demonstrated significant activity against S. pneumoniae , comparable to known inhibitors like Vitamin K3.
    • In vitro Results:
      • Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition.
Compound NameMIC (µg/mL)Target Bacteria
This compound5Streptococcus pneumoniae
Vitamin K34Streptococcus pneumoniae
  • Docking Studies:
    • Molecular docking studies revealed that this compound binds effectively to the FtsZ protein's active site.
    • The binding affinity was calculated using software tools such as AutoDock Vina, showing promising results that support its potential as an antibacterial agent.

Q & A

Q. What are the common synthetic routes for Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclization reactions of precursors such as 2-aminopyridine derivatives with carbonyl-containing reagents. For example, analogous compounds (e.g., ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate) are synthesized via condensation of 2-aminopyrimidine with ethyl bromofluoroacetate in the presence of a base like potassium carbonate . Key steps include refluxing in polar aprotic solvents (e.g., ethanol, DMF) and optimizing stoichiometry to enhance cyclization efficiency.

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and ester functionality (e.g., ethyl ester protons at δ ~1.4 ppm and ~4.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for imidazo[1,2-a]pyridine derivatives) .
  • HPLC Purity Analysis: Used to confirm ≥95% purity, critical for biological assays .

Q. What initial biological activities have been reported for structurally related compounds?

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial, anticancer, and anti-fibrotic activities. For instance:

  • Antimicrobial activity: Fluorinated analogs show broad-spectrum activity against bacterial and fungal strains .
  • PI3K inhibition: Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-173) inhibits PI3Kα, reducing fibrotic mediators in hepatic stellate cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or purity?

Systematic optimization involves:

  • Solvent selection: Polar solvents (e.g., DMF, ethanol) enhance cyclization efficiency compared to non-polar alternatives .
  • Catalyst screening: Transition metals (e.g., Pd, Cu) improve yields in cross-coupling steps for halogenated derivatives .
  • Temperature control: Elevated temperatures (80–100°C) promote cyclization, but excessive heat may degrade sensitive functional groups like carbamothioyl .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) studies: Compare substituent effects (e.g., fluoro vs. carbamothioyl groups) on target binding .
  • Dose-response profiling: Assess activity at varying concentrations to identify non-linear effects or off-target interactions .
  • In vitro vs. in vivo validation: Discrepancies may arise due to metabolic stability; use pharmacokinetic studies to evaluate bioavailability .

Q. What methods are used to assess the compound’s stability under experimental conditions?

  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine thermal stability and decomposition thresholds .
  • Solution Stability Assays: Incubate in buffer systems (pH 1–10) and quantify remaining intact compound over time .

Methodological Guidance for Data Analysis

Q. How to design experiments for analyzing substituent effects on bioactivity?

  • Comparative Synthesis: Synthesize analogs with varying substituents (e.g., 6-carbamothioyl vs. 6-fluoro) using parallel reaction conditions .
  • Molecular Docking: Use computational tools (e.g., AutoDock) to predict binding interactions with target proteins (e.g., PI3Kα) .
  • Statistical Modeling: Apply multivariate analysis (e.g., PCA) to correlate substituent properties (e.g., electronegativity, steric bulk) with activity trends .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry: Continuous flow systems improve reproducibility and reduce side reactions in multi-step syntheses .
  • Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality-by-Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate

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